molecular formula C10H8N2O3S B3039713 Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate CAS No. 1284226-74-9

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate

Cat. No.: B3039713
CAS No.: 1284226-74-9
M. Wt: 236.25 g/mol
InChI Key: ZKXRJYLEZVAKNR-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate is a heterocyclic compound featuring a fused imidazo-benzothiazole core with a carboxylic acid group at position 2 and a water molecule in its crystalline structure. Its molecular formula is C₁₀H₇N₂O₂S·H₂O, with a molecular weight of 254.26 g/mol (calculated from anhydrous base: 236.25 g/mol + H₂O) . This compound is commercially available with a purity of ≥95% (CAS RN: 64951-09-3) and is utilized in pharmaceutical and agrochemical research due to its structural versatility . Its synthesis often involves nitrosation reactions under acidic conditions, followed by neutralization and crystallization steps .

The presence of the benzothiazole moiety enhances aromatic stability, while the carboxylic acid group at position 2 facilitates hydrogen bonding and salt formation, influencing solubility and biological interactions. The hydrate form improves crystallinity, making it advantageous for formulation studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S.H2O/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6;/h1-5H,(H,13,14);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXRJYLEZVAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the carboxylic acid group to an acyl chloride, followed by reaction with nucleophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate has been extensively studied for its pharmacological properties:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial and fungal strains. For instance, it has been compared with standard antibiotics like norfloxacin, showing promising results against Mycobacterium tuberculosis with an IC50 of 2.32 μM .
  • Antitumor Activity : Derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values below 10 µg/mL against colon carcinoma cells .
  • Anti-inflammatory Properties : The compound has shown potential in modulating immune responses and reducing inflammation. Studies indicate that certain derivatives can suppress delayed-type hypersensitivity while preserving other immune functions .

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Targets protein kinases involved in cell signaling pathways related to cancer progression and inflammation. Notably, it interacts with VEGF and PDGF receptors .
  • Receptor Modulation : May modulate immune responses without significantly inhibiting humoral immunity .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in the development of new materials:

  • Material Science : Utilized in creating materials with specific electronic and optical properties due to its unique structural characteristics. Its ability to form stable complexes makes it a candidate for developing advanced materials .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of Imidazo[2,1-b][1,3]benzothiazole derivatives, researchers found that specific modifications to the benzothiazole moiety enhanced activity against multidrug-resistant bacterial strains. The results indicated that certain derivatives had lower MIC values compared to traditional antibiotics .

Case Study 2: Antitumor Activity

A series of experiments conducted on colon carcinoma HCT-15 cells demonstrated that derivatives of Imidazo[2,1-b][1,3]benzothiazole showed significant cytotoxicity. The study focused on structural variations and their impact on biological activity, leading to the identification of potent anticancer agents .

Mechanism of Action

The mechanism of action of Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural and physicochemical properties of imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Melting Point (°C) Solubility (Water) Key Applications
This compound C₁₀H₇N₂O₂S·H₂O 254.26 2-carboxylic acid Not reported Moderate Drug intermediates, agrochemicals
Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid C₆H₄N₂O₂S 168.17 6-carboxylic acid 233–234 Low Antimicrobial intermediates
1-Substituted-1H-imidazole-2-carboxylic acid C₅H₅N₂O₂R (R = alkyl) Varies (~150–250) 2-carboxylic acid 180–220 Moderate Metallo-β-lactamase inhibitors
2-Hydrazinyl-1H-benzimidazole C₇H₈N₄ 148.17 2-hydrazinyl 210–215 Low Anticonvulsant agents

Key Observations :

  • Positional Isomerism : The 6-carboxylic acid analog (imidazo[2,1-b][1,3]thiazole-6-carboxylic acid) exhibits lower solubility due to reduced hydrogen-bonding capacity compared to the 2-carboxylic acid derivative .
  • Bioactivity : While the target compound’s applications are largely exploratory, 1-substituted imidazole-2-carboxylic acids show specific inhibition of metallo-β-lactamases, highlighting the role of substituent flexibility in target binding .
  • Hydrate vs. Anhydrous Forms : The hydrate form of the target compound enhances crystallinity but may reduce thermal stability compared to anhydrous analogs like imidazo[2,1-b][1,3]thiazole-6-carboxylic acid .

Biological Activity

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate (CAS No. 1284226-74-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₈N₂O₂S·H₂O, with a molecular weight of approximately 236.25 g/mol. It typically appears as a white to off-white powder and has a melting point of 305 to 307°C. The compound exhibits moderate solubility in solvents such as dimethyl sulfoxide (DMSO) and ethanol, while being slightly soluble in water.

Biological Activities

The compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its efficacy has been compared to standard antibiotics such as norfloxacin .
  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against colon carcinoma HCT-15 cells with IC50 values below 10 µg/mL .
  • Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects, contributing to its profile as a promising therapeutic agent.

The mechanisms through which this compound exerts its biological effects are complex and involve multiple biochemical pathways:

  • Enzyme Inhibition : The compound is believed to act as an enzyme inhibitor by targeting specific protein kinases involved in cell signaling pathways related to cancer progression and inflammation. Notably, it interacts with vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.
  • Receptor Modulation : It may modulate immune responses by affecting the activity of immune cells without significantly inhibiting humoral immunity. This was evidenced in studies where certain derivatives suppressed delayed-type hypersensitivity in mice while preserving other immune functions .

Case Studies

Several studies have highlighted the biological activity of Imidazo[2,1-b][1,3]benzothiazole derivatives:

  • Immunosuppressive Effects : A series of 2-phenylimidazo[2,1-b]benzothiazole derivatives were tested for immunological activities. One prominent compound demonstrated significant suppressive activity on delayed-type hypersensitivity without affecting humoral immunity in mice when administered orally .
  • Antitumor Efficacy : In vitro studies showed that certain derivatives exhibited high cytotoxicity against various cancer cell lines. For instance, a specific derivative displayed an IC50 value lower than that of doxorubicin in human glioblastoma U251 cells, indicating its potential as an anticancer agent .

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step reactions including cyclization processes. One common method includes the reaction of 2-aminobenzothiazole with glyoxal in the presence of an acid catalyst under reflux conditions in solvents like ethanol or acetic acid. Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compounds.

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacterial and fungal strains
AntitumorCytotoxic effects on cancer cell lines (e.g., HCT-15)
Anti-inflammatoryPotential to modulate inflammatory responses
ImmunosuppressiveSuppresses delayed-type hypersensitivity without inhibiting humoral immunity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate
Reactant of Route 2
Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate

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